(+/-)-Ambrisentan
Vue d'ensemble
Description
(+/-)-Ambrisentan is a pharmaceutical compound used primarily in the treatment of pulmonary arterial hypertension. It is an endothelin receptor antagonist that works by blocking the action of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure in the pulmonary arteries. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Ambrisentan involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the central ring system through a series of cyclization reactions.
Functional group modifications: Introduction of functional groups such as carboxylic acids and amines through various organic reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated purification systems: To ensure consistent quality and reduce manual intervention.
Quality control: Rigorous testing at various stages of production to ensure compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Ambrisentan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Various substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(+/-)-Ambrisentan has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
(+/-)-Ambrisentan exerts its effects by selectively blocking the endothelin-A receptor, which is involved in vasoconstriction and cell proliferation. By inhibiting this receptor, the compound reduces the levels of endothelin-1, leading to vasodilation and decreased blood pressure in the pulmonary arteries. The molecular targets include the endothelin-A receptor and associated signaling pathways, such as the nitric oxide and cyclic guanosine monophosphate pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bosentan: Another endothelin receptor antagonist used for similar indications.
Macitentan: A dual endothelin receptor antagonist with a broader spectrum of activity.
Sitaxentan: A selective endothelin-A receptor antagonist with similar therapeutic effects.
Uniqueness
(+/-)-Ambrisentan is unique due to its selective inhibition of the endothelin-A receptor, which reduces the risk of liver toxicity associated with non-selective endothelin receptor antagonists. Additionally, its racemic nature allows for a balanced pharmacokinetic profile, enhancing its therapeutic efficacy and safety.
Activité Biologique
(+/-)-Ambrisentan is a selective endothelin receptor type A (ETA) antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Its biological activity extends beyond its therapeutic use, showing potential applications in oncology and other areas. This article delves into the pharmacodynamics, mechanisms of action, and various research findings related to the biological activity of Ambrisentan.
Ambrisentan is an orally active, propanoic acid derivative that selectively inhibits the ETA receptor with a selectivity ratio of 29:1 to 4000:1 over the endothelin type B (ETB) receptor, depending on the assay used . By blocking ETA receptors, Ambrisentan inhibits phospholipase C-mediated vasoconstriction and protein kinase C-mediated cell proliferation while preserving vasodilatory pathways mediated by nitric oxide and prostacyclin . This dual action contributes to its efficacy in managing PAH by reducing pulmonary vascular resistance and improving cardiac output.
Biological Activity in Cancer Research
Recent studies have explored the anti-tumor effects of Ambrisentan. Research indicates that it can inhibit tumor cell migration and invasion across various cancer types, including pancreatic adenocarcinoma (COLO-357), ovarian carcinoma (OvCar3), breast adenocarcinoma (MDA-MB-231), and promyelocytic leukemia (HL-60) .
In Vitro Studies
In vitro studies demonstrated that Ambrisentan significantly reduced the migration and invasion capacities of MDA-MB-231 cells in a dose-dependent manner. Whole transcriptome analysis revealed that Ambrisentan alters the gene expression profiles associated with cancer progression, effectively normalizing the transcriptome of treated cells .
In Vivo Studies
In preclinical models, Ambrisentan administration improved survival rates in tumor-bearing mice. For instance, in a study using a 4T1 breast cancer model, animals treated with Ambrisentan showed a median survival increase from 35 days to 45.5 days compared to controls . These findings suggest that the compound's anti-tumor effects are primarily due to its ability to inhibit metastasis rather than direct cytotoxicity against tumor cells.
Case Studies and Clinical Trials
Ambrisentan's clinical efficacy has been well-documented in trials for PAH. The ARIES-1 and ARIES-2 studies highlighted significant improvements in exercise capacity as measured by the six-minute walk distance (6MWD) after 12 weeks of treatment .
Study | Dose | Change in 6MWD (m) | Statistical Significance |
---|---|---|---|
ARIES-1 | 5 mg | +31 | P=0.008 |
ARIES-1 | 10 mg | +59 | P<0.001 |
ARIES-2 | 2.5 mg | +32 | P=0.022 |
ARIES-2 | 5 mg | +59 | P<0.001 |
These trials confirmed that Ambrisentan not only improves exercise capacity but also enhances overall quality of life for patients with PAH.
Safety Profile
The safety profile of Ambrisentan is favorable, with low incidences of liver enzyme elevation and other adverse effects reported during clinical trials . Importantly, studies have shown that Ambrisentan does not induce significant apoptosis or necrosis in neutrophils, suggesting a low toxicity towards immune cells .
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861453 | |
Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
713516-99-5 | |
Record name | Ambrisentan, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713516995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMBRISENTAN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B43003091 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.